Gossypol Acetic Acid

Beschreibung

R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.

See also: Gossypol (salt form of).

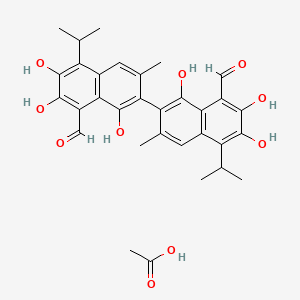

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gossypol Acetic Acid: A Comprehensive Technical Guide

An In-depth Exploration of the Discovery, History, and Scientific Investigation of a Multifaceted Natural Product

Introduction

Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium spp.), has traversed a remarkable scientific journey, from an identified toxin in cottonseed to a potential male contraceptive and, more recently, a promising anticancer agent. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to Gossypol and its acetic acid derivative. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's multifaceted biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate them.

Discovery and Historical Perspective

The story of gossypol begins with observations of its biological effects long before its chemical characterization.

-

Early Observations and Isolation: In the late 19th century, the toxic properties of cottonseed were recognized, complicating its use as a food source. The first crude isolation of gossypol was achieved by J. J. Longmore in 1886.[1] The compound was later named "gossypol" by the Russian chemist L. Marchlewski, who purified it in crystalline form.[1] A significant breakthrough in its isolation came when it was precipitated from an ether solution with acetic acid, yielding gossypol acetic acid.

-

The Antifertility Link in China: A pivotal moment in gossypol's history occurred in the 1950s in rural China, where a significant decrease in birth rates was anecdotally linked to the consumption of crude cottonseed oil for cooking.[2][3][4] This observation spurred intensive research by Chinese scientists to identify the active antifertility agent, which was ultimately determined to be gossypol.

-

From Contraceptive to Anticancer Agent: Extensive clinical trials were conducted in China throughout the 1970s to evaluate gossypol as a male contraceptive. While these trials demonstrated its efficacy, concerns about side effects, including irreversible infertility and hypokalemia (low potassium levels), ultimately halted its development for this purpose. However, the profound biological effects of gossypol prompted further investigation into its therapeutic potential, leading to the discovery of its anticancer properties. The R-(-)-enantiomer of this compound, known as AT-101, has since been the subject of numerous clinical trials for various cancers.

Quantitative Data

Male Contraceptive Clinical Trial Data (China)

The following table summarizes the key findings from the extensive clinical trials of gossypol as a male contraceptive conducted in China.

| Parameter | Loading Phase | Maintenance Phase | Efficacy | Reversibility | Key Side Effects |

| Dosage | 20 mg/day | 150-220 mg/month (divided doses) or lower maintenance doses in later studies | Infertility achieved in ~2 months | Reversible in many cases, but irreversible infertility reported in a percentage of subjects | Hypokalemia, fatigue, gastrointestinal discomfort |

| Sperm Count | Significant decrease, leading to oligospermia or azoospermia | Maintained low sperm count | 99% efficacy reported in some studies | Sperm count returned to normal in many subjects after cessation of treatment | |

| Sperm Motility | Progressive decrease | Markedly reduced motility | A key factor in its contraceptive effect | Motility often recovered after discontinuation |

Table 1: Summary of Gossypol Male Contraceptive Clinical Trials in China.

Anticancer Clinical Trial Data (AT-101)

AT-101, the R-(-)-enantiomer of this compound, has been investigated in numerous Phase I and II clinical trials for various cancers.

| Trial/Cancer Type | Dosage Regimen | Key Efficacy Results | Common Adverse Events |

| Recurrent Glioblastoma (NABTT 0702) | 20 mg/day for 21 of 28 days | Median OS: 5.7 months; 1 partial response | Gastrointestinal toxicity |

| Newly Diagnosed Glioblastoma (NABTT 0602) | 20-30 mg/day with TMZ and RT | Median OS (Arm 1): 15.2 months; Median OS (Arm 2): 18.2 months | GI ulcer, ileus, nausea, diarrhea |

| Chemotherapy-Sensitive Recurrent ES-SCLC | 20 mg/day for 21 of 28 days | No objective responses; 21% stable disease | Anorexia, fatigue, nausea/vomiting |

| Advanced Adrenal Cortical Carcinoma | 20 mg/day for 21 of 28 days | No meaningful clinical activity | Cardiac troponin elevations, hypokalemia |

| Gastroesophageal Carcinoma (in combination) | Low dose AT-101 with docetaxel, fluorouracil, and radiation | 11 of 13 patients achieved complete responses | Not specified in detail |

Table 2: Selected Clinical Trial Data for AT-101 (this compound).

Toxicity Data

The toxicity of gossypol has been a significant factor in its clinical development. The following table presents LD50 values from various animal studies.

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Rats | Oral | 925-3500 | |

| Mice | Oral | 500-950 | |

| Rabbits | Oral | 350-600 | |

| Guinea Pigs | Oral | 280-300 | |

| Pigs | Oral | 550 | |

| Northern Bobwhites | Oral | 651 |

Table 3: Acute Oral LD50 Values of Gossypol in Various Animal Models.

Experimental Protocols

Isolation of this compound from Cottonseed

The following protocol is a generalized procedure based on classical methods for the isolation of this compound.

Materials:

-

Raw, dehulled cottonseed kernels

-

Gasoline or hexane

-

Ethyl ether

-

Glacial acetic acid

-

Filter paper and funnel

-

Rotary evaporator

Procedure:

-

Defatting: Grind the raw cottonseed kernels and percolate with gasoline or hexane to remove the bulk of the cottonseed oil. Air dry the defatted meal to remove the solvent.

-

Extraction: Extract the defatted cottonseed meal with ethyl ether in a Soxhlet apparatus or by repeated maceration. This step dissolves the gossypol.

-

Concentration: Concentrate the ether extract using a rotary evaporator until the volume is significantly reduced.

-

Precipitation: Add glacial acetic acid to the concentrated ether extract. The ratio of extract to acetic acid can be optimized, but a common starting point is a 1:1 volume ratio.

-

Crystallization: Allow the mixture to stand, preferably at a cool temperature (e.g., 4°C), for several hours to several days to allow for the crystallization of this compound.

-

Isolation and Purification: Collect the crude this compound crystals by filtration. The crystals can be further purified by recrystallization from a mixture of ether and glacial acetic acid.

Caption: Workflow for the isolation of this compound.

Lactate Dehydrogenase (LDH) Inhibition Assay

Gossypol is a known inhibitor of lactate dehydrogenase (LDH), particularly the testis-specific isozyme LDH-X, which is crucial for sperm metabolism.

Materials:

-

Purified LDH enzyme (e.g., from rabbit muscle or specific isozymes)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Sodium pyruvate

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing the assay buffer, NADH, and the desired concentration of this compound (or solvent control).

-

Enzyme Addition: Initiate the reaction by adding a specific amount of the LDH enzyme solution to the reaction mixture.

-

Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add sodium pyruvate to start the enzymatic reaction.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. Compare the velocities of the reactions with and without gossypol to determine the percentage of inhibition. IC50 values can be determined by testing a range of gossypol concentrations.

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

Gossypol and its derivatives exert their anticancer effects in part by binding to anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. Fluorescence polarization (FP) is a common method to study these interactions.

Materials:

-

Recombinant purified Bcl-2 or Bcl-xL protein

-

A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., FITC-Bak BH3 peptide)

-

This compound stock solution

-

Assay buffer (e.g., PBS with a small amount of surfactant like Tween-20)

-

A plate reader with fluorescence polarization capabilities

Procedure:

-

Assay Setup: In a black microplate, add the assay buffer, the fluorescently labeled BH3 peptide, and the Bcl-2 family protein. This mixture will result in a high FP signal as the large protein-peptide complex tumbles slowly in solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

FP Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: If gossypol binds to the Bcl-2 family protein, it will displace the fluorescent peptide, leading to a decrease in the FP signal. The percentage of inhibition can be calculated relative to controls, and the IC50 value can be determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds like gossypol on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PC-3)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value.

Mechanism of Action: Signaling Pathways

Gossypol's biological effects are mediated through its interaction with multiple cellular targets. Two of the most well-characterized pathways are the inhibition of lactate dehydrogenase and the modulation of the Bcl-2 family of proteins.

Inhibition of Lactate Dehydrogenase

Gossypol is a potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. The testis-specific isoform, LDH-X (also known as LDH-C4), is particularly sensitive to gossypol, which explains its antifertility effects. By inhibiting LDH-X in sperm and spermatids, gossypol disrupts their energy metabolism, leading to decreased motility and viability.

Caption: Gossypol inhibits LDH, disrupting glycolysis and ATP production.

Interaction with Bcl-2 Family Proteins

In the context of cancer, gossypol acts as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins like Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins such as Bak and Bax. This leads to the activation of the intrinsic apoptotic pathway.

Caption: Gossypol inhibits Bcl-2, leading to apoptosis.

Conclusion

This compound stands as a compelling example of a natural product with a rich history and diverse biological activities. From its origins as a toxic component of cottonseed to its exploration as a male contraceptive and its current investigation as a promising anticancer agent, the journey of gossypol highlights the intricate relationship between natural products and human health. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable molecule. Continued research into its mechanisms of action and the development of more targeted and less toxic derivatives hold promise for its future clinical applications.

References

- 1. Gossypol as an oral contraceptive for men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trial of Gossypol as a Male Contraceptive | Semantic Scholar [semanticscholar.org]

- 3. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Core of Gossypol Acetic Acid: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fundamental chemical properties of Gossypol Acetic Acid, a polyphenolic compound derived from the cotton plant (Gossypium species). This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and related fields, offering detailed data, experimental methodologies, and a visualization of its primary mechanism of action.

Core Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a yellow powder.[1] It is a solvate of gossypol and acetic acid, a formulation that enhances its stability.[2] The compound's inherent chemical structure, a binaphthyl dialdehyde, endows it with a range of biological activities, most notably its function as an inhibitor of anti-apoptotic proteins.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₃₂H₃₄O₁₀ | [3][4] |

| Molecular Weight | 578.61 g/mol | [3] |

| CAS Number | 12542-36-8 | |

| Appearance | Yellow Powder/Crystals | |

| Melting Point | 168 °C (decomposes) | |

| 177-182 °C (decomposes, for gossypol) | ||

| 184 °C (from ether, for gossypol) | ||

| 199 °C (from chloroform, for gossypol) | ||

| 214 °C (from ligroin, for gossypol) |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery in research and therapeutic contexts. It is generally insoluble in water but shows good solubility in several organic solvents.

| Solvent | Solubility | Source(s) |

| Water | Insoluble | |

| DMSO | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Chloroform | Soluble (for gossypol) | |

| Acetone | Soluble (for gossypol) | |

| Diethyl Ether | Soluble (for gossypol) | |

| Benzene | Poorly soluble (0.5% for gossypol) | |

| Petroleum Ether | Poorly soluble (0.06% for gossypol) |

Experimental Protocols

To ensure reproducibility and standardization in research, this section details the methodologies for determining the key chemical properties of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using the capillary method as outlined in major pharmacopeias.

Apparatus:

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

Glass capillary tubes (typically 0.8-1.2 mm internal diameter).

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a constant rate, typically 1 °C/min, especially when approaching the expected melting point.

-

Observation: The temperature at which the substance is first observed to collapse or form a liquid meniscus and the temperature at which it becomes completely liquid are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Determination of pKa (Spectrophotometric Titration)

The acid dissociation constant (pKa) of a polyphenolic compound like this compound can be determined by spectrophotometric titration, which relies on the change in UV-Vis absorbance as the phenolic hydroxyl groups ionize with changing pH.

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

-

pH meter with a calibrated electrode.

-

Automatic titrator or micropipettes for precise addition of acid or base.

Procedure:

-

Solution Preparation: A solution of this compound is prepared in a suitable solvent system, such as an acetonitrile-water mixture, to ensure solubility. The ionic strength of the solution is kept constant using a background electrolyte (e.g., KCl).

-

Titration: The pH of the solution is incrementally changed by the addition of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Spectral Measurement: After each addition and stabilization of the pH reading, the full UV-Vis spectrum (e.g., 200-500 nm) is recorded.

-

Data Analysis: The changes in absorbance at specific wavelengths corresponding to the ionized and non-ionized forms of the molecule are plotted against the pH. The pKa value can then be determined from the inflection point of the resulting sigmoidal curve or by using specialized software that fits the spectral data to the Henderson-Hasselbalch equation.

Spectroscopic Analysis

UV-Vis Spectroscopy: The purity and concentration of this compound solutions can be assessed using UV-Vis spectroscopy. A standard solution of this compound in a suitable solvent (e.g., 95% ethanol) is prepared. The absorbance spectrum is recorded over a range of wavelengths (e.g., 188-500 nm) to identify the characteristic absorption maxima. For quantitative analysis, a calibration curve can be generated by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (e.g., 440 nm).

Infrared (IR) Spectroscopy: The functional groups present in this compound can be identified using IR spectroscopy. The valence oscillation frequencies for the hydroxyl (-OH) groups are typically observed around 3420 cm⁻¹. The aldehyde group (-C=O) shows a characteristic frequency around 1610 cm⁻¹. Other notable frequencies include those for C-H bonds (2872-2991 cm⁻¹) and the aromatic ring (642-841 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Spectra are typically recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ with TMS as an internal standard. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for complete assignment of proton and carbon signals.

Mass Spectrometry (MS): Electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used for the qualitative analysis of this compound and its derivatives. High-resolution mass spectrometry provides accurate mass measurements to confirm the elemental composition.

Mechanism of Action: Inhibition of Bcl-2 Family Proteins

This compound exerts its biological effects, particularly its anticancer activity, primarily through the inhibition of the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL. It acts as a BH3 mimetic, binding to the BH3-binding groove of these anti-apoptotic proteins. This action prevents the sequestration of pro-apoptotic proteins like Bax and Bak.

The following diagram illustrates the signaling pathway of Bcl-2 family protein-regulated apoptosis and the intervention of this compound.

Caption: this compound induced apoptosis pathway.

This guide provides a foundational understanding of the chemical properties of this compound. For further, more specific applications, researchers are encouraged to consult the primary literature cited herein.

References

- 1. scialert.net [scialert.net]

- 2. This compound induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Gossypol Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant scientific interest for its diverse range of biological activities.[1][2] Initially investigated for its antifertility effects in men, subsequent research has unveiled its potent anticancer, antiviral, and other pharmacological properties.[1][2] This technical guide provides an in-depth review of the biological activities of gossypol acetic acid, with a focus on its mechanisms of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines.[3] Its primary mechanism of anticancer activity involves the inhibition of the Bcl-2 family of anti-apoptotic proteins, leading to the induction of apoptosis.

Mechanism of Action

Inhibition of Bcl-2 Family Proteins: Gossypol acts as a pan-Bcl-2 inhibitor, binding to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1 with high affinity. This binding prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and subsequent initiation of the intrinsic apoptotic cascade.

Induction of Apoptosis: By inhibiting the Bcl-2 family proteins, gossypol triggers a cascade of events leading to programmed cell death. This includes the activation of caspases, such as caspase-3, -8, and -9, and the cleavage of poly (ADP-ribose) polymerase (PARP). Gossypol-induced apoptosis has been shown to be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, studies have indicated that gossypol can induce apoptosis by activating p53, a key tumor suppressor protein, in response to DNA damage.

Inhibition of Lactate Dehydrogenase (LDH): Gossypol is a non-selective inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for glycolysis. By inhibiting LDH, gossypol disrupts cancer cell metabolism, which heavily relies on aerobic glycolysis (the Warburg effect). This inhibition is competitive with respect to NADH.

Cell Cycle Arrest: Gossypol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This effect is associated with the modulation of key cell cycle regulatory proteins, including the downregulation of cyclin D1.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| U266 | Multiple Myeloma | 2.4 | 48 | Not Specified | |

| Wus1 | Multiple Myeloma | 2.2 | 48 | Not Specified | |

| HT-29 | Colon Cancer | 23.60 | 24 | CCK-8 | |

| HT-29 | Colon Cancer | 17.97 | 48 | CCK-8 | |

| SK-mel-19 | Melanoma | 23-46 | Not Specified | MTT | |

| Sihas | Cervix | 23-46 | Not Specified | MTT | |

| H69 | Small Cell Lung | 23-46 | Not Specified | MTT | |

| K562 | Myelogenous Leukemia | 23-46 | Not Specified | MTT | |

| 4T1 | Mouse Breast Cancer | 18.78 | 72 | MTT | |

| A549 | Human Lung Cancer | 1.32 | 72 | MTT | |

| B16-F10 | Mouse Melanoma | 5.54 | 72 | MTT |

Quantitative Data: Enzyme Inhibition

The following table presents the inhibition constants (Ki) of gossypol against Bcl-2 family proteins and lactate dehydrogenase isozymes.

| Target Protein | Ki (µM) | Inhibition Type | Reference |

| Bcl-xL | Not Specified | Not Specified | |

| Bcl-2 | Not Specified | Not Specified | |

| Mcl-1 | Not Specified | Not Specified | |

| LDH-A4 | 1.9 | Competitive with NADH | |

| LDH-B4 | 1.4 | Competitive with NADH | |

| LDH-C4 | 4.2 | Competitive with NADH | |

| LDH-A4 (goat) | 33 | Competitive with NADH | |

| LDH-B4 (goat) | 43 | Competitive with NADH | |

| LDH-C4 (goat) | 45 | Competitive with NADH | |

| LDH-A4 (goat) | 20 | Non-competitive with pyruvate | |

| LDH-B4 (goat) | 34 | Non-competitive with pyruvate | |

| LDH-C4 (goat) | 29 | Non-competitive with pyruvate | |

| LDH-X (bovine) | 30 | Competitive with NADH | |

| LDH-X (bovine) | 6 | Competitive with NAD+ | |

| LDH-X (bovine) | 220 | Non-competitive with pyruvate | |

| LDH-X (bovine) | 52 | Non-competitive with lactate |

Antiviral Activity

Gossypol has demonstrated broad-spectrum antiviral activity against a variety of viruses, including both enveloped and non-enveloped viruses.

Mechanism of Action

The antiviral mechanisms of gossypol are multifaceted and virus-dependent. Against coronaviruses, such as SARS-CoV-2, gossypol has been shown to target the RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. For other viruses like herpes simplex virus type II (HSV-II) and human immunodeficiency virus (HIV), gossypol appears to directly inactivate the virus particles. In the case of tobacco mosaic virus (TMV), gossypol's antiviral effect is linked to the induction of reactive oxygen species (ROS) in the host plant.

Quantitative Data: Antiviral Efficacy

The following table summarizes the half-maximal effective concentration (EC50) and cytotoxic concentration (CC50) values of gossypol against various viruses.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |

| SARS-CoV-2 | Vero E6 | 0.31 | 36.18 | 116.71 | |

| This compound | Vero E6 | 0.72 | 44.51 | 61.82 | |

| (-)-Gossypol | Vero E6 | 0.84 | 35.43 | 42.17 | |

| HIV | H9 cells | <100 (complete inactivation) | Not Specified | Not Specified |

Male Contraceptive Activity

Gossypol was first identified as a male antifertility agent in China. It induces infertility by inhibiting sperm production and motility.

Mechanism of Action

The primary mechanism of gossypol's antifertility effect is believed to be the inhibition of sperm-specific lactate dehydrogenase-C4 (LDH-C4), which is essential for sperm metabolism and motility. This leads to a reduction in sperm count and impaired sperm function.

Clinical Data

Clinical trials have demonstrated the efficacy of gossypol as a male contraceptive. However, concerns regarding irreversible infertility and side effects such as hypokalemia (low potassium levels) have limited its clinical application.

The following table summarizes data from a key clinical trial.

| Parameter | Gossypol Group (20 mg/day) | Placebo Group | Reference |

| Number of Volunteers | 75 | 77 | |

| Azoospermia | 31% | - | |

| Sperm Count < 4 x 10^6/mL | 61% | - | |

| Efficacy Rate (end of loading phase) | 92% | - |

Lower dose regimens have been investigated to mitigate side effects. A study with daily loading doses of 10 mg or 12.5 mg followed by weekly maintenance doses showed contraceptive efficacy without significant changes in serum potassium levels.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

MTT Assay:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

CCK-8 Assay:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

After treatment with gossypol, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assays

Annexin V-FITC/PI Staining:

-

Seed cells in a 6-well plate and treat with gossypol.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Caspase Activity Assay:

-

Seed cells in a 96-well white-walled plate.

-

Treat cells with gossypol for the desired time.

-

Add an equal volume of Caspase-Glo® reagent (e.g., Caspase-Glo® 3/7, 8, or 9) to each well.

-

Incubate at room temperature for 1 hour.

-

Measure luminescence using a microplate reader.

Western Blotting for Bcl-2 Family Proteins

-

Cell Lysis: After gossypol treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Bcl-2, Bcl-xL, Bax, etc., overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Experimental Workflows

Gossypol-Induced Apoptosis Signaling Pathway

Caption: Gossypol-induced apoptosis pathway.

Experimental Workflow for In Vitro Anticancer Screening

Caption: In vitro anticancer screening workflow.

Conclusion

This compound is a multifaceted compound with significant potential in oncology, virology, and reproductive health. Its well-characterized mechanisms of action, particularly as a Bcl-2 inhibitor and an LDH inhibitor, make it an attractive candidate for further drug development. This technical guide provides a comprehensive overview of its biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this promising natural product. Further investigation into the development of gossypol derivatives with improved efficacy and reduced toxicity is warranted.

References

- 1. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Gossypol Acetic Acid: A BH3 Mimetic Targeting Anti-Apoptotic Bcl-2 Family Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant attention as a promising anti-cancer agent. Its acetic acid form, in particular, has been identified as a potent BH3 mimetic. This document serves as a comprehensive technical guide on Gossypol Acetic Acid, detailing its mechanism of action as a BH3 mimetic, its binding affinities for anti-apoptotic Bcl-2 family proteins, and its induction of apoptosis. This guide provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction: The Role of Bcl-2 Family Proteins and BH3 Mimetics in Apoptosis

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as the mitochondrial pathway.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Bid) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1, Bcl-W).[2][3] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic members, preventing the initiation of apoptosis. However, in response to cellular stress or damage, pro-apoptotic "BH3-only" proteins are upregulated. These proteins bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, displacing pro-apoptotic effector proteins like Bax and Bak.[4][5] Liberated Bax and Bak then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.

In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism, contributing to tumor progression and resistance to conventional therapies. BH3 mimetics are a class of small molecules designed to mimic the function of BH3-only proteins. They bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby inhibiting their function and restoring the cell's ability to undergo apoptosis. Gossypol has been identified as one such BH3 mimetic, showing promise in preclinical and clinical studies.

This compound as a BH3 Mimetic

Gossypol exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. This interaction competitively inhibits the binding of pro-apoptotic BH3-only proteins, leading to the activation of the intrinsic apoptotic pathway. The (-)-enantiomer of gossypol has been shown to have a higher binding affinity and greater anti-cancer activity compared to the (+)-enantiomer.

Mechanism of Action

By functioning as a BH3 mimetic, Gossypol disrupts the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts. This leads to a cascade of events culminating in apoptosis:

-

Disruption of Bcl-2/Bax and Bcl-xL/Bak Heterodimers: Gossypol binding to Bcl-2 and Bcl-xL displaces pro-apoptotic proteins like Bax and Bak.

-

Activation of Bax and Bak: Once released, Bax and Bak undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized Bax/Bak channels permeabilize the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: This permeabilization results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Activated effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Recent studies have also suggested that gossypol can induce apoptosis through additional mechanisms, including the upregulation of death receptor-associated signaling (extrinsic pathway) and the induction of endoplasmic reticulum stress.

Quantitative Data

The following tables summarize the binding affinities and cellular potencies of this compound against various Bcl-2 family proteins and cancer cell lines.

| Target Protein | Binding Affinity (Ki) | Reference(s) |

| Bcl-xL | ~0.3 µmol/L | |

| Bcl-2 | ~10 µmol/L |

| Cell Line | IC50 (Cell Viability) | Reference(s) |

| Jurkat (Bcl-2 overexpressing) | 18.1 ± 2.6 µmol/L | |

| Jurkat (Bcl-xL overexpressing) | 22.9 ± 3.7 µmol/L | |

| Jurkat (vector control) | 7.0 ± 2.7 µmol/L | |

| U266 (Multiple Myeloma) | 2.4 µM (48h) | |

| Wus1 (Multiple Myeloma) | 2.2 µM (48h) | |

| COLO 225 (Colon Cancer) | Reduced to 55% of control at 100 µg/mL (2h) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a BH3 mimetic.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of Gossypol to Bcl-2 family proteins by monitoring the change in polarization of a fluorescently labeled BH3 peptide.

Materials:

-

Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bad).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).

-

Black, low-volume 96-well or 384-well plates.

-

Fluorescence polarization plate reader.

Protocol:

-

Prepare a solution of the target Bcl-2 family protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.

-

Serially dilute this compound in the assay buffer.

-

In the microplate, add the protein/peptide mixture to each well.

-

Add the serially diluted Gossypol or vehicle control to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the Ki value by fitting the data to a competitive binding equation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified recombinant Bcl-2, Bcl-xL, or Mcl-1 protein.

-

This compound.

-

ITC buffer (e.g., PBS or Tris buffer, ensure buffer compatibility with both protein and compound).

-

Isothermal titration calorimeter.

Protocol:

-

Prepare a solution of the target protein in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the Gossypol solution into the protein solution.

-

Record the heat change after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound or vehicle control.

-

Annexin V-FITC (or other fluorochrome).

-

Propidium Iodide (PI).

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Flow cytometer.

Protocol:

-

Induce apoptosis in the target cells by treating with various concentrations of this compound for a specified time. Include a vehicle-treated negative control.

-

Harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of the key executioner caspases, caspase-3 and -7, using a luminogenic or fluorogenic substrate.

Materials:

-

Cells treated with this compound or vehicle control.

-

Caspase-Glo® 3/7 Assay reagent (Promega) or similar.

-

White-walled 96-well plates.

-

Luminometer or fluorometer.

Protocol:

-

Seed cells in a white-walled 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of caspase activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Gossypol's mechanism as a BH3 mimetic to induce apoptosis.

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound has emerged as a compelling BH3 mimetic with well-characterized activity against anti-apoptotic Bcl-2 family proteins. Its ability to induce apoptosis in various cancer cell lines, coupled with a growing body of preclinical and clinical data, underscores its potential as a therapeutic agent. This technical guide provides a foundational understanding of Gossypol's mechanism of action, quantitative data to support its efficacy, and detailed experimental protocols to facilitate further investigation. The continued exploration of Gossypol and its derivatives may lead to the development of novel and effective anti-cancer therapies that target the intrinsic apoptotic pathway.

References

Unveiling Gossypol Acetic Acid: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol, a polyphenolic aldehyde naturally occurring in the cotton plant (Gossypium spp.), has garnered significant interest in the scientific community for its wide range of biological activities, including its potential as a male contraceptive and an anticancer agent. This technical guide provides an in-depth exploration of the natural sources of gossypol and the methodologies for its extraction and purification as gossypol acetic acid. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate a deeper understanding and practical application of this knowledge.

Natural Sources of Gossypol

Gossypol is predominantly found in the pigment glands of the cotton plant, distributed throughout various parts including the seeds, stems, leaves, and roots.[1][2][3] The concentration and enantiomeric ratio of gossypol can vary significantly depending on the cotton species, climatic conditions, and cultivation practices.[4]

Cotton Species and Gossypol Content

The genus Gossypium encompasses numerous species, with Gossypium hirsutum (Upland cotton) and Gossypium barbadense (Pima cotton) being the most commercially cultivated.[5] These species, along with others, exhibit variability in their gossypol content. The (+) and (-) enantiomers of gossypol exist, with the (-)-enantiomer generally showing higher biological activity. The ratio of these enantiomers differs between species; for instance, commercial Upland cottonseed typically has a (+):(-) ratio of about 3:2, while Pima cottonseed has a ratio of approximately 2:3.

| Cotton Species | Part | Total Gossypol Content (%) | Enantiomeric Ratio ((+):(-)) | Reference |

| Gossypium hirsutum (Upland) | Seed | 0.50 - 0.76 | ~ 3:2 | |

| Gossypium barbadense (Pima) | Seed | 0.67 - 1.25 | ~ 2:3 | |

| Gossypium arboreum | Seed | Variable | Not specified | |

| Gossypium herbaceum | Seed | Variable | Not specified | |

| Giza 86 | Root | 1.248 | Not specified | |

| Giza 80 | Root | 1.184 | Not specified | |

| Giza 45 | Root | 0.974 | Not specified |

Industrial Byproducts as Sources

Cottonseed processing for oil and meal generates byproducts that are rich sources of gossypol, making them valuable starting materials for extraction.

-

Cottonseed Meal: The residue left after oil extraction from cottonseed kernels is a primary source of gossypol.

-

Cottonseed Soapstock: A low-value byproduct of crude cottonseed oil refining, soapstock can contain high concentrations of gossypol, sometimes as high as 8%.

Extraction of this compound

The extraction of gossypol from its natural sources is a multi-step process that typically involves solvent extraction followed by precipitation and purification. The most common form for isolation is this compound, a stable crystalline complex.

Solvent Extraction Methodologies

A variety of organic solvents and solvent systems have been investigated for their efficiency in extracting gossypol. The choice of solvent and extraction conditions significantly impacts the yield and purity of the final product.

| Solvent System | Source Material | Key Parameters | Extraction Yield/Efficiency | Reference |

| Butanol-Ethanol-Water (80:15:5 v/v) with 0.5 M Citric Acid | Defatted Cottonseed Meal | Temp: 348 K, Solvent/Seed Ratio: 15, Time: 180 min | 91.22% | |

| Butanol-Ethanol-Water (80:15:5 v/v) with 0.5 M Oxalic Acid | Defatted Cottonseed Meal | Temp: 348 K, Solvent/Seed Ratio: 15, Time: 180 min | 94.73% | |

| Methyl Ethyl Ketone (MEK) with Phosphoric Acid | Cottonseed Soapstock (3.7% gossypol) | Reflux, followed by crystallization with acetic acid | 63% recovery as 87% pure this compound | |

| 70% Aqueous Acetone | Cottonseed | Not specified | Effective for gossypol extraction | |

| Diethyl Ether | Defatted Cottonseed | Not specified | Used for initial gossypol extraction |

Experimental Protocol: Extraction and Crystallization from Cottonseed Meal

This protocol is a generalized procedure based on common solvent extraction methodologies.

1. Defatting of Cottonseed Meal:

- Grind cottonseed kernels into a fine powder.

- Perform Soxhlet extraction with petroleum ether or hexane for several hours to remove the oil.

- Air-dry the defatted meal to remove residual solvent.

2. Gossypol Extraction:

- Suspend the defatted cottonseed meal in a suitable solvent system (e.g., butanol-ethanol-water acidified with citric or oxalic acid) in a flask.

- Maintain a specific solvent-to-meal ratio (e.g., 15:1).

- Heat the mixture to the optimal temperature (e.g., 348 K) with continuous stirring for a defined period (e.g., 180 minutes).

3. Isolation of Crude Gossypol:

- After extraction, cool the mixture and separate the solid residue by filtration.

- Concentrate the filtrate under reduced pressure to reduce the solvent volume.

4. Precipitation of this compound:

- Add glacial acetic acid to the concentrated extract.

- Allow the mixture to stand, often at a reduced temperature, to facilitate the crystallization of this compound. This may take several hours to weeks.

- Collect the yellow crystalline precipitate of this compound by filtration.

5. Purification:

- Wash the crude this compound crystals with a non-polar solvent like petroleum ether to remove impurities.

- Recrystallize the crude product from a suitable solvent mixture (e.g., ether-glacial acetic acid) to obtain a higher purity product. A single recrystallization can yield a product with 99% purity.

Experimental Workflow Diagram

Caption: A generalized workflow for the extraction and purification of this compound from cottonseed.

Advanced Purification Techniques

For applications requiring high-purity this compound, chromatographic methods are employed.

Column Chromatography

Silica gel column chromatography can be used for the purification of gossypol from the crude extract. The extract is adsorbed onto a silica gel column and washed with a non-polar solvent like petroleum ether to remove impurities. The purified gossypol is then eluted with a more polar solvent system, such as 70% aqueous acetone.

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC on silica gel G60 plates can serve as an additional purification step to obtain a suitable quantity of high-purity this compound in a relatively short time.

Signaling Pathways of Gossypol

Gossypol exerts its biological effects by modulating various cellular signaling pathways. One of the well-documented mechanisms, particularly in the context of its anti-cancer and anti-fertility effects, is the induction of apoptosis.

Mitochondrial Apoptosis Pathway

Gossypol has been shown to induce mitochondrial apoptosis in male germline stem cells through a pathway involving reactive oxygen species (ROS), SIRT1, p53, and PUMA.

-

ROS Induction: Gossypol treatment leads to an increase in intracellular ROS.

-

SIRT1 Inhibition: The excess ROS inhibits the activity of SIRT1, a deacetylase.

-

p53 Accumulation: Inhibition of SIRT1 leads to an increase in the concentration of acetylated p53, as SIRT1 can no longer deacetylate it for degradation.

-

PUMA Upregulation: Accumulated p53 upregulates the expression of PUMA (p53 upregulated modulator of apoptosis).

-

Mitochondrial Permeability and Apoptosis: PUMA promotes the mitochondrial permeability transition pore (mPTP) opening, leading to the release of pro-apoptotic factors and subsequent activation of caspases (like Caspase-9 and Caspase-3), ultimately resulting in apoptosis.

Signaling Pathway Diagram

Caption: The signaling pathway of gossypol-induced mitochondrial apoptosis.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of gossypol and detailed methodologies for the extraction and purification of this compound. By presenting quantitative data in a structured format and illustrating key experimental and biological pathways, this document aims to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively isolate and utilize this promising natural compound. The detailed protocols and workflow diagrams offer a practical foundation for laboratory work, while the elucidation of its mechanism of action provides a basis for further investigation into its therapeutic applications.

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gossypol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. zenodo.org [zenodo.org]

A Deep Dive into Gossypol Acetic Acid: A Technical Guide to its Racemic Mixture and Enantiomers for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in the scientific community for its diverse biological activities, most notably its potential as an anticancer agent.[1] This technical guide provides an in-depth exploration of gossypol acetic acid, focusing on the critical distinctions between its racemic mixture and its individual enantiomers, (+)-gossypol and (-)-gossypol. We delve into their differential biological activities, mechanisms of action, and provide detailed experimental protocols for their separation and analysis. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this multifaceted compound.

Introduction: The Duality of Gossypol

Gossypol exists as a racemic mixture of two atropisomers, (+)- and (-)-gossypol, due to hindered rotation around the binaphthyl bond.[2] While chemically identical in most respects, these enantiomers exhibit distinct pharmacological profiles. The (-)-enantiomer, also known as AT-101, is generally considered the more biologically active form, demonstrating greater potency in anticancer studies.[3][4] Conversely, it is also associated with higher toxicity.[4] Understanding the unique properties of each enantiomer and the racemic mixture is paramount for advancing gossypol-based therapeutics.

Comparative Biological Activity

The differential effects of racemic gossypol and its enantiomers have been documented across various studies. The enhanced anticancer activity of the (-)-enantiomer is a consistent finding.

Anticancer Efficacy

The (-)-enantiomer of gossypol has consistently shown superior anticancer potency compared to the (+)-enantiomer and the racemic mixture. Studies have demonstrated that (-)-gossypol is more effective at inhibiting the proliferation of various cancer cell lines. For instance, in human breast cancer cells, (-)-gossypol was found to be the major inhibitory component of the racemic mixture and a more potent inhibitor of cancerous cell growth. In melanoma cell lines, (-)-gossypol was significantly more active than the (+)-isomer.

Toxicity Profile

The increased biological activity of (-)-gossypol is accompanied by greater toxicity. The (+)-enantiomer is reported to be significantly less toxic to nonruminant animals. This difference in toxicity is a critical consideration in the development of gossypol-based drugs, with efforts often focused on utilizing the more potent (-)-enantiomer at doses that minimize adverse effects.

Quantitative Data Summary

The following tables summarize key quantitative data comparing the racemic mixture and enantiomers of this compound.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Compound | IC50 (µM) | Reference |

| Jurkat (T-cell leukemia) - Vector Control | (-)-Gossypol | 7.0 ± 2.7 | |

| Jurkat (T-cell leukemia) - Bcl-2 Overexpressing | (-)-Gossypol | 18.1 ± 2.6 | |

| Jurkat (T-cell leukemia) - Bcl-xL Overexpressing | (-)-Gossypol | 22.9 ± 3.7 | |

| Human Breast Cancer Epithelial Cells (cEC) | Racemic Gossypol | ~5.0 | |

| Human Breast Cancer Epithelial Cells (cEC) | (-)-Gossypol | ~3.5 | |

| Human Breast Cancer Stromal Cells (cSC) | Racemic Gossypol | ~4.5 | |

| Human Breast Cancer Stromal Cells (cSC) | (-)-Gossypol | ~3.0 | |

| Melanoma (SK-mel-19 & SK-mel-28) | Racemic Gossypol | 22 | |

| Melanoma (Clonogenic Assay) | (-)-Gossypol | 4 | |

| Pancreatic Cancer (BxPC-3) | Racemic Gossypol | 14 | |

| Pancreatic Cancer (MIA PaCa-2) | Racemic Gossypol | 15 |

Table 2: Pharmacokinetic Parameters

| Species | Compound | Administration | Elimination Half-life (t½) | Bioavailability | Reference |

| Humans | Racemic Gossypol | Oral | 286 ± 179 hours | - | |

| Humans | (+)-Gossypol | Oral | 29 times that of (-)-gossypol | - | |

| Dogs | Racemic Gossypol | Oral | - | 30.9% ± 16.2% | |

| Dogs | (+)-Gossypol | IV | 5 times that of (-)-gossypol | - | |

| Rats (Fischer-344) | Racemic Gossypol | IV | 9.1 hours | - | |

| Rats (Fischer-344) | Racemic Gossypol | Oral | - | 86% | |

| Mice (B6C3F) | Racemic Gossypol | IV | 7.7 hours | - | |

| Mice (B6C3F) | Racemic Gossypol | Oral | - | 14.3% |

Mechanism of Action: Targeting Apoptosis and Autophagy

Gossypol and its enantiomers exert their anticancer effects through multiple mechanisms, with the induction of apoptosis and autophagy being central to their activity.

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A primary mechanism of action for gossypol is its ability to act as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1. This interaction prevents these anti-apoptotic proteins from sequestering pro-apoptotic proteins like Bak and Bax, thereby promoting the mitochondrial pathway of apoptosis. The (-)-enantiomer of gossypol exhibits a higher affinity for Bcl-2 and Bcl-xL, which contributes to its enhanced pro-apoptotic activity.

Caption: Gossypol's mechanism of apoptosis induction via Bcl-2 inhibition.

Induction of Autophagy

In addition to apoptosis, gossypol can induce autophagy, a cellular self-degradation process. In some cancer cells, particularly those resistant to apoptosis with high levels of Bcl-2, (-)-gossypol preferentially induces autophagic cell death. This occurs through the disruption of the Bcl-2-Beclin 1 interaction at the endoplasmic reticulum.

Caption: Gossypol's induction of autophagy through Bcl-2-Beclin 1 disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of gossypol's racemic mixture and enantiomers.

Chiral Separation of Gossypol Enantiomers by HPLC

Objective: To separate and quantify the (+)- and (-)-enantiomers of gossypol from a racemic mixture.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica)

-

Mobile phase: Hexane/Isopropanol/Ethanol mixture (exact ratios to be optimized) with a small percentage of a modifier like trifluoroacetic acid (for acidic compounds)

-

Racemic this compound standard

-

Solvents for sample preparation (e.g., methanol, acetonitrile)

Procedure:

-

Standard Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Sample Preparation: Dissolve the gossypol-containing sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: Optimize the ratio of hexane, isopropanol, and ethanol to achieve baseline separation of the enantiomers. A typical starting point could be 80:10:10 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 254 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks corresponding to the (+)- and (-)-enantiomers based on their retention times (which may need to be confirmed with pure enantiomer standards if available). Quantify the amount of each enantiomer by comparing the peak areas to that of the standard.

Caption: Workflow for the chiral HPLC separation of gossypol enantiomers.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of racemic gossypol and its enantiomers on cancer cell lines.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Gossypol compounds (racemic, (+), and (-)) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the gossypol compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of gossypol. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Annexin V Staining

Objective: To quantify the induction of apoptosis by gossypol enantiomers.

Materials:

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of gossypol enantiomers for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Staining: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

The distinction between racemic this compound and its individual enantiomers is of profound importance in the context of drug development. The (-)-enantiomer, AT-101, stands out as the more potent anticancer agent, primarily through its enhanced ability to inhibit anti-apoptotic Bcl-2 family proteins and induce programmed cell death. However, this increased efficacy is coupled with higher toxicity. A thorough understanding of the distinct biological activities and mechanisms of action, facilitated by robust experimental methodologies as outlined in this guide, is essential for harnessing the therapeutic potential of gossypol while mitigating its adverse effects. Future research should continue to explore the nuanced signaling pathways affected by each enantiomer to inform the rational design of more effective and safer cancer therapies.

References

A Comprehensive Toxicological Profile of Gossypol Acetic Acid in Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gossypol, a polyphenolic compound derived from the cotton plant (Gossypium spp.), and its acetic acid form have been the subject of extensive research due to their paradoxical biological activities.[1][2] Initially identified for its toxic and antifertility properties, particularly limiting the use of cottonseed meal in animal feed, gossypol has also demonstrated potential as a therapeutic agent, with anticancer, antiviral, and antiparasitic activities under investigation.[2][3][4] This dual nature necessitates a thorough understanding of its toxicological profile for any potential clinical development. This document provides a detailed overview of the preclinical toxicology of gossypol acetic acid, summarizing key findings from in vivo and in vitro studies, detailing experimental methodologies, and illustrating core mechanisms of toxicity.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies in various animal models have been crucial in identifying target organs and establishing no-observed-adverse-effect levels (NOAELs). The primary effects noted in these studies include suppression of body weight gain, organ damage, and mortality at higher doses.

Quantitative Data Summary

The following table summarizes key findings from representative sub-chronic and chronic toxicity studies.

| Species/Strain | Dose (mg/kg/day) | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |

| Rat (Sprague-Dawley) | 0, 0.5, 5.0, 25 | Not Specified | Marked suppression of body weight gain at 25 mg/kg. Testicular pathology in 30% of rats at 25 mg/kg. | 5.0 | |

| Monkey (Cynomolgus) | 25 | 13 Weeks | Induced death, various clinical signs, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. | Not Established | |

| Lambs (Male) | Fed 40% cottonseed meal | 180 Days | Reduced testicular weight, vacuolation of seminiferous tubules, damage to seminiferous epithelium, absence of spermatogonial cells, and disappearance of sperm. | Not Applicable | |

| Dogs | < 6 mg/kg/day (equivalent) | Not Specified | Primarily cardiotoxic effects, progressive deterioration, and ascites. | Not Established | |

| Pigs | >100 mg/kg (ppm) in feed | Weeks to Months | Violent dyspnea ("thumping") is the predominant clinical sign. | Not Established |

Experimental Protocols

1.2.1 Protocol: Toxicity Study in Sprague-Dawley Rats

-

Test System: Sprague-Dawley rats.

-

Test Substance: (+/-)-gossypol acetic acid.

-

Route of Administration: Oral.

-

Dosage Groups: 0 (control), 0.5, 5.0, and 25 mg/kg per day.

-

Endpoints Evaluated: Body weight gain, clinical observations, and terminal histopathology of major organs, with a specific focus on testicular tissue.

1.2.2 Protocol: Toxicity Study in Cynomolgus Monkeys

-

Test System: Male Cynomolgus monkeys.

-

Test Substance: (+/-)-gossypol acetic acid.

-

Route of Administration: Oral.

-

Dosage Group: 25 mg/kg per day.

-

Duration: 13 weeks.

-

Endpoints Evaluated: Mortality, clinical signs, comprehensive serum biochemistry, and histopathology of the heart, liver, kidney, and testes.

Organ-Specific Toxicity

Preclinical studies have consistently shown that gossypol exhibits tropism for specific organs, most notably the reproductive system, heart, and liver.

Reproductive and Developmental Toxicity

The most well-documented toxic effect of gossypol is its impact on reproduction, particularly in males.